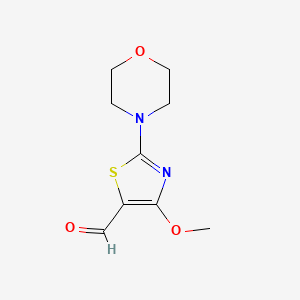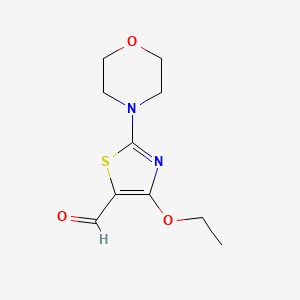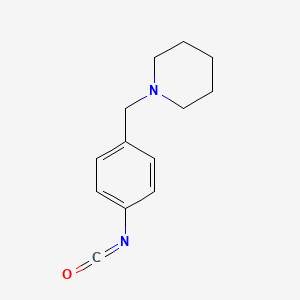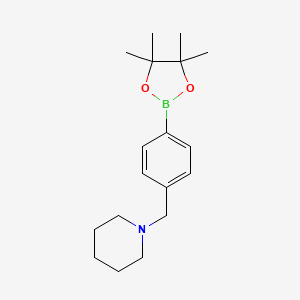
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate is a useful research compound. Its molecular formula is C13H10N2O4 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
- Synthesis of Calcium Channel Agonists and Blockers : Methyl 4-(3-nitro-2-pyridinyl)benzenecarboxylate derivatives, specifically methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates, have been synthesized and studied for their effects on L-type Ca2+ channels. These compounds act as either agonists or blockers of these channels, with potential medicinal applications in modulating calcium currents (Visentin et al., 1999).
Analytical Chemistry and Environmental Applications
- Determination of Anionic Surfactants in Water : Derivatives of this compound have been used in spectrophotometric methods to determine the concentration of anionic surfactants in river water. This application is crucial for monitoring water pollution and ensuring environmental safety (Higuchi et al., 1980).
Material Science and Nonlinear Optics
- Nonlinear Optics Material Synthesis : this compound derivatives, specifically Methyl-3-nitro-4-pyridine-1-oxide (POM), have been explored for their potential in nonlinear optics. These materials could surpass the performance of traditional nonlinear optical materials like lithium niobate, indicating their significance in the field of optoelectronics (Hierle et al., 1984).
Crystallography and Molecular Structure Studies
- Crystal Structure Analysis : The crystal and molecular structure of derivatives of this compound, such as 2-(2',4'-dinitrobenzyl)pyridine, have been studied to understand their physical and chemical properties. This research contributes to the field of crystallography and materials science (Seff & Trueblood, 1968).
Mécanisme D'action
Propriétés
IUPAC Name |
methyl 4-(3-nitropyridin-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)10-6-4-9(5-7-10)12-11(15(17)18)3-2-8-14-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLOXZMDUQVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)




